13-Val-alpha-msh (1-13)

Beschreibung

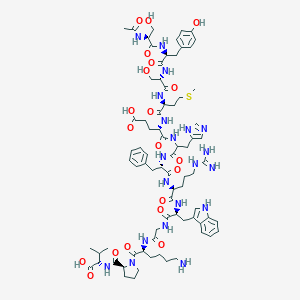

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQINYFFIKILA-PDEGJNOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H108N20O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1665.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-28-1 | |

| Record name | alpha-Msh (1-13), val(13)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Biology and Post Translational Processing of 13 Val Alpha Msh 1 13

Biosynthesis Pathways of 13-Val-alpha-MSH (1-13)

The journey of 13-Val-alpha-MSH (1-13) begins with the intricate processing of its large precursor, POMC. This process involves a series of enzymatic cleavages and modifications that are essential for the generation of the biologically active peptide.

Role of Prohormone Convertases (PC1, PC2) in POMC Cleavage

The synthesis of 13-Val-alpha-MSH (1-13) is a multi-step process initiated by the cleavage of the POMC precursor protein. This crucial step is mediated by a class of enzymes known as prohormone convertases (PCs). Specifically, prohormone convertase 1 (PC1) and prohormone convertase 2 (PC2) are the key players in this pathway. nih.govnih.gov

The process begins with PC1 cleaving POMC to produce adrenocorticotropic hormone (ACTH), among other peptides. nih.govoncohemakey.com Subsequently, PC2 acts on ACTH to yield α-MSH and the corticotropin-like intermediate lobe peptide (CLIP). nih.govoncohemakey.com This sequential cleavage is a fundamental aspect of melanocortin peptide biosynthesis. The action of these convertases occurs at specific pairs of basic amino acid residues within the POMC sequence. nih.gov

N-Terminal Acetylation and C-Terminal Amidation of 13-Val-alpha-MSH (1-13)

Following the cleavage from the POMC precursor, the resulting peptide undergoes further modifications to become the fully mature and active 13-Val-alpha-MSH (1-13). These post-translational modifications include N-terminal acetylation and C-terminal amidation. nih.govfrontiersin.org

N-terminal acetylation involves the addition of an acetyl group to the N-terminal serine residue of the peptide. frontiersin.org This modification is carried out by an as-yet-unidentified N-acetyltransferase. pnas.org Acetylation is a critical step, as it can significantly enhance the biological activity of the peptide. pnas.orgfrontiersin.org

Simultaneously, the C-terminus of the peptide is amidated. This process, catalyzed by the enzyme peptidyl α-amidating monooxygenase (PAM), is essential for the stability and full biological activity of α-MSH. nih.govoup.com The final structure of the mature peptide is an N-terminally acetylated and C-terminally amidated 13-amino acid peptide. nih.govmdpi.com

Enzymatic Degradation and Inactivation Mechanisms of 13-Val-alpha-MSH (1-13)

The biological activity of 13-Val-alpha-MSH (1-13) is tightly regulated, and its inactivation is as crucial as its synthesis. The peptide has a short in vivo half-life due to rapid enzymatic degradation. jci.orgjci.org

Prolylcarboxypeptidase (PRCP) and Prolyl Endopeptidase (PREP) Activity on 13-Val-alpha-MSH (1-13)

A key enzyme involved in the inactivation of α-MSH is prolylcarboxypeptidase (PRCP). nih.govjci.org PRCP is a serine protease that specifically cleaves peptides with a penultimate proline residue, which is the case for 13-Val-alpha-MSH (1-13) with its Pro-Val C-terminal sequence. nih.govnih.gov PRCP removes the C-terminal valine residue from α-MSH, leading to its inactivation. nih.govjci.org This enzymatic action is a critical component in the regulation of melanocortin signaling. jci.orgphysiology.org

Another enzyme, prolyl endopeptidase (PREP), has also been implicated in the regulation of neuropeptides. While its specific role in the direct degradation of 13-Val-alpha-MSH (1-13) is an area of ongoing research, its expression in hypothalamic regions involved in glucose homeostasis suggests a potential role in the broader melanocortin system. virginia.edu

Melanocortin Receptor Pharmacology and 13 Val Alpha Msh 1 13 Interactions

Characterization of Melanocortin Receptor Subtypes (MC1R, MC3R, MC4R, MC5R) Relevant to 13-Val-alpha-MSH (1-13)

The melanocortin system includes five receptor subtypes, MC1R through MC5R. With the exception of MC2R, which is the specific receptor for adrenocorticotropic hormone (ACTH), the other four subtypes (MC1R, MC3R, MC4R, and MC5R) are the primary targets for α-MSH. nih.govfrontiersin.org These receptors exhibit distinct tissue distributions and binding affinities for α-MSH, which dictates the peptide's wide-ranging biological effects.

Alpha-MSH demonstrates varied binding affinities for the different melanocortin receptor subtypes. It generally displays the highest affinity for MC1R, with progressively lower affinities for MC3R, MC4R, and MC5R. However, the specific reported binding affinity values, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can vary between studies due to different experimental conditions and assays.

Research indicates that α-MSH binds to human MC1R with high, sub-nanomolar affinity. nih.gov The affinity for other receptors is considerably lower. For instance, one study reported Ki values of 0.12 nM for MC1R, 31 nM for MC3R, 660 nM for MC4R, and 5700 nM for MC5R. Another study reported a binding affinity (Ki) of 0.0334 nM for MC1R and 20.7 nM for MC3R. nih.gov This profile establishes α-MSH as a non-selective endogenous agonist, although with a clear preference for MC1R.

| Receptor | Binding Affinity (Ki, nM) - Source 1 | Binding Affinity (Ki, nM) - Source 2 nih.gov |

|---|---|---|

| MC1R | 0.12 | 0.0334 |

| MC3R | 31 | 20.7 |

| MC4R | 660 | - |

| MC5R | 5700 | - |

The distinct physiological functions mediated by α-MSH are a direct result of the specific anatomical locations of its receptors in preclinical models.

MC1R: This receptor is prominently expressed on melanocytes and melanoma cells, consistent with its primary role in skin pigmentation. nih.gov It is also found on a variety of immune cells, including monocytes, macrophages, lymphocytes, and neutrophils, which underlies the anti-inflammatory properties of melanocortins. frontiersin.org Additional expression has been noted in the pituitary gland, testis, adrenal medulla, cerebellum, and liver. nih.gov

MC3R: The MC3R is expressed in the central nervous system (CNS), particularly in the brain. frontiersin.org It is also found in peripheral tissues, including the heart, skeletal muscle, and placenta. frontiersin.org Its co-localization with MC4R in the CNS suggests a role in energy homeostasis. nih.gov

MC4R: This receptor is predominantly and widely expressed in the CNS. frontiersin.orgnih.gov High concentrations of MC4R-positive neurons are found in hypothalamic nuclei such as the paraventricular nucleus and the arcuate nucleus, regions critically involved in the regulation of food intake and energy balance. nih.govfrontiersin.org

MC5R: MC5R exhibits a broad tissue distribution. It is found in a subset of adipose tissues and is highly expressed in skeletal muscle. oup.com Expression is also detected in the brain, exocrine glands, and immune cells, where it is implicated in regulating sebaceous gland function and immune responses. nih.govmdpi.com

| Receptor | Primary Tissues and Cells of Expression |

|---|---|

| MC1R | Melanocytes, Melanoma cells, Monocytes, Macrophages, Lymphocytes, Neutrophils, Pituitary, Testis frontiersin.orgnih.gov |

| MC3R | Central Nervous System (Brain), Heart, Skeletal Muscle, Placenta frontiersin.org |

| MC4R | Central Nervous System (Hypothalamus, Cortex, Thalamus, Brainstem) nih.govfrontiersin.org |

| MC5R | Skeletal Muscle, Adipose Tissue, Exocrine Glands, Brain, Immune Cells oup.comnih.govmdpi.com |

Mechanisms of Melanocortin Receptor Activation by 13-Val-alpha-MSH (1-13)

The interaction between α-MSH and its receptors initiates a cascade of intracellular signaling events that produce a physiological response. This process is governed by the standard model of G-protein coupled receptor activation and relies on a specific, conserved sequence within the α-MSH peptide.

Melanocortin receptors are members of the Class A family of G-protein coupled receptors (GPCRs). mdpi.com The canonical signaling pathway for all melanocortin receptors involves coupling to the stimulatory G-protein, Gαs. nih.gov Upon binding of α-MSH, the receptor undergoes a conformational change that activates Gαs. This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). researchgate.net The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response. nih.govfrontiersin.org

While the Gαs-cAMP-PKA pathway is the primary signaling mechanism, evidence suggests that melanocortin receptors can also couple to other G-proteins and activate alternative pathways. For instance, MC4R has been associated with Gq coupling, and MC3R, MC4R, and MC5R can bind to Gi proteins. mdpi.comoup.com Furthermore, α-MSH binding has been shown to activate other signaling cascades, including the Jak/STAT and PI3K/AKT pathways, indicating a complex and multifaceted signaling response following receptor activation. nih.govnih.gov

Extensive structure-activity relationship studies have identified a core sequence within melanocortin peptides that is essential for receptor binding and activation. This pharmacophore consists of the four amino acids: Histidine-Phenylalanine-Arginine-Tryptophan (His-Phe-Arg-Trp). nih.govnih.gov This tetrapeptide sequence is highly conserved among the endogenous melanocortin agonists and is considered the critical "message sequence" responsible for molecular recognition and stimulation of MC1R, MC3R, MC4R, and MC5R. nih.govresearchgate.net

Modifications to this core sequence, particularly at the Phe and Trp positions, can dramatically alter the peptide's potency and selectivity for the different receptor subtypes. researchgate.net For example, truncation studies have demonstrated that the His-Phe-Arg-Trp sequence is the minimal fragment required for MC1R, MC3R, and MC5R activation, while the Phe-Arg-Trp tripeptide is sufficient for MC4R activation. nih.gov The integrity of this pharmacophore is thus paramount for the biological activity of 13-Val-alpha-MSH (1-13).

Intracellular Signaling Cascades Mediated by 13 Val Alpha Msh 1 13

Canonical Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathway Activation

The most well-characterized signaling pathway activated by 13-Val-alpha-MSH (1-13) is the canonical adenylyl cyclase/cAMP pathway. nih.govsigmaaldrich.com This pathway is fundamental to many of the peptide's recognized physiological roles, including its effects on melanocytes and immune cells. nih.govnih.gov

Upon binding of 13-Val-alpha-MSH (1-13) to its cognate melanocortin receptors (MCRs), a conformational change in the receptor activates the associated heterotrimeric G protein, typically the Gs alpha subunit. oup.com This activation leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme. conicet.gov.ar Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in a rapid increase in the intracellular concentration of this second messenger. conicet.gov.arsemanticscholar.org Studies have demonstrated that α-MSH and its synthetic analogues induce cAMP production in various cell types, including astrocytes and microglia. conicet.gov.arresearchgate.net This elevation of cAMP is a critical initiating step that propagates the signal downstream. nih.gov

The primary intracellular effector of cAMP is cAMP-dependent protein kinase A (PKA). nih.govnih.gov The increase in intracellular cAMP leads to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then active and phosphorylate a multitude of downstream target proteins on serine and threonine residues.

Key downstream events of PKA activation by 13-Val-alpha-MSH (1-13) include:

Phosphorylation of Transcription Factors: PKA can phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB). conicet.gov.arnih.gov Phosphorylated CREB (p-CREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov This mechanism is linked to the anti-inflammatory and neuroprotective effects of α-MSH. conicet.gov.ar

Regulation of Pigmentation: In melanocytes, the cAMP/PKA pathway is obligatory for optimal α-MSH-induced pigmentation. nih.gov PKA activation leads to increased expression and activity of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, ultimately resulting in increased melanin production. nih.gov Inhibition of PKA has been shown to significantly reduce α-MSH-induced melanin content and tyrosinase activity. nih.gov

Table 1: Research Findings on cAMP/PKA Pathway Activation by 13-Val-alpha-MSH (1-13)

| Cell Type | Receptor(s) Involved | Key Finding | Reference |

| S91 Murine Melanoma Cells | MC1R | Activation of PKA is required for optimal α-MSH-induced pigmentation and tyrosinase activity. | nih.gov |

| Rat Astrocytes | MC4R | α-MSH and its analogue NDP-MSH induce cAMP production, leading to increased BDNF expression via a PKA-dependent mechanism. | conicet.gov.ar |

| Microglia | MCRs | α-MSH (1-13) induces substantial accumulation of cAMP, similar to forskolin. | researchgate.net |

| Human Keratinocytes | MC1R | α-MSH signaling leads to the activation of the cAMP pathway. | nih.gov |

Modulation of Nuclear Factor-κB (NF-κB) Activation and Translocation

A crucial aspect of the anti-inflammatory activity of 13-Val-alpha-MSH (1-13) is its ability to modulate the nuclear factor-κB (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a master transcriptional regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. mdpi.com

Under basal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκB). nih.govresearchgate.net Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB proteins, freeing NF-κB to translocate into the nucleus and initiate gene transcription. researchgate.net

13-Val-alpha-MSH (1-13) exerts its inhibitory effect by interfering with this process. The activation of the cAMP/PKA pathway by α-MSH can prevent the degradation of IκBα. nih.govresearchgate.net By stabilizing the IκBα protein, α-MSH effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent binding to DNA. nih.gov This mechanism has been observed in various cell types and is considered a cornerstone of the peptide's immunomodulatory function. nih.govoup.com

By inhibiting the activation of NF-κB, 13-Val-alpha-MSH (1-13) effectively suppresses the transcription of a wide array of NF-κB target genes. This leads to a profound reduction in the production of key mediators of inflammation.

Table 2: Downregulation of NF-κB-Controlled Pro-inflammatory Mediators by 13-Val-alpha-MSH (1-13)

| Mediator Class | Specific Examples | Effect of α-MSH | Reference |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-α (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6) | Decreased production and expression | researchgate.netresearchgate.netmdpi.complos.org |

| Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | Decreased expression | researchgate.net |

| Other Inflammatory Molecules | Nitric Oxide (NO) | Reduced production | researchgate.net |

| Adhesion Molecules | Intracellular Adhesion Molecule-1 (ICAM-1) | Inhibited production | mdpi.com |

This broad suppression of pro-inflammatory gene expression underlies the potent anti-inflammatory and cytoprotective effects of 13-Val-alpha-MSH (1-13) observed in numerous experimental models of inflammation. researchgate.netmdpi.com

Other Identified Intracellular Signaling Pathways

While the cAMP/PKA pathway is a primary signaling route for 13-Val-alpha-MSH (1-13), research has identified other intracellular pathways that contribute to its biological activities.

Calcium (Ca²⁺) Signaling: In addition to cAMP elevation, α-MSH has been shown to induce intracellular calcium fluxes in certain cell types, such as human keratinocytes and Chinese hamster ovary cells transfected with MC1R. oup.com This suggests that MCRs can also couple to G proteins that activate the phospholipase C pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and the release of Ca²⁺ from intracellular stores. This pathway may act in concert with or independently of the cAMP pathway to mediate specific cellular responses. oup.comresearchgate.net

JAK/STAT Pathway: Some evidence suggests that α-MSH can mediate anti-inflammatory effects through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. researchgate.net For instance, α-MSH activation of MC1R can lead to the activation of CREB via the JAK/STAT pathway, contributing to the expression of anti-inflammatory genes. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPKs has also been reported as a downstream event following MCR stimulation, although this appears to be highly cell-type dependent. oup.com

These alternative or parallel signaling pathways highlight the complexity of melanocortin signaling and may explain the wide range of biological effects attributed to 13-Val-alpha-MSH (1-13).

Calcium Flux Regulation

The binding of 13-Val-alpha-MSH (1-13) to its receptors can lead to transient increases in intracellular calcium (Ca²⁺) concentrations, an important secondary messaging system. oup.com This modulation of calcium levels is a recognized signaling event for melanocortin receptors, occurring alongside the more traditionally cited cAMP pathway. oup.comnih.gov

Research has demonstrated that in human keratinocytes expressing the melanocortin-1 receptor (MC1R), α-MSH and its C-terminal peptides can elicit intracellular calcium fluxes. oup.com Similarly, studies using Chinese hamster ovary cells stably transfected with the MC1R have also shown that α-MSH elevates intracellular calcium. oup.com Furthermore, evidence suggests that α-MSH can mediate its anti-inflammatory effects through calcium signaling pathways associated with both MC1R and the melanocortin-3 receptor (MC3R). nih.gov In some cellular systems, such as those expressing the melanocortin-5 receptor (MC5R), the increase in Ca²⁺ appears to occur independently of inositol trisphosphate (IP₃). nih.gov

| Cell Type | Receptor Implicated | Observed Effect | Reference |

|---|---|---|---|

| Human Keratinocytes | MC1R | Elicitation of intracellular calcium fluxes. | oup.com |

| CHO cells (MC1R-transfected) | MC1R | Elevation of intracellular calcium. | oup.com |

| Various (Immune Cells) | MC1R, MC3R | Involvement of calcium signaling in anti-inflammatory effects. | nih.gov |

| Heterologous cells (MC5R-expressing) | MC5R | Increase in intracellular calcium, independent of IP₃. | nih.gov |

Janus Kinase/Signal Transducers and Activators of Transcription (Jak/STAT) Pathway Activation

Beyond the classical G-protein signaling, 13-Val-alpha-MSH (1-13) has been shown to activate the Janus Kinase/Signal Transducers and Activators of Transcription (Jak/STAT) pathway, a critical signaling cascade for many cytokines and growth factors. nih.govfrontiersin.org This identifies a significant protein tyrosine kinase pathway in the action of α-MSH, suggesting an important role in modulating immune cell function. nih.gov

Binding of α-MSH to the melanocortin-5 receptor (MC5R) on B-lymphocytes has been demonstrated to stimulate this pathway. nih.govmdpi.com Specific research findings indicate that α-MSH binding leads to the tyrosine phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1). nih.govmdpi.com This activation was observed in Ba/F3 pro-B-lymphocyte cells and human cultured IM-9 lymphocytes. nih.gov The immunomodulatory effects of α-MSH in T-cells are also mediated through MC5R, which subsequently activates JAK2 and STAT1, leading to cell differentiation and cytokine production. mdpi.com

| Cell Type | Receptor Implicated | Key Proteins Activated | Outcome | Reference |

|---|---|---|---|---|

| Ba/F3 pro-B-lymphocytes | MC5R | JAK2, STAT1 | Tyrosine phosphorylation. | nih.gov |

| Human IM-9 lymphocytes | MC5R | JAK2, STAT1 | Tyrosine phosphorylation. | nih.gov |

| T-cells | MC5R | JAK2, STAT1 | Cell differentiation and cytokine production. | mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions

The mitogen-activated protein kinase (MAPK) pathway, which includes cascades like the extracellular signal-regulated kinases (ERK1/2), is another crucial intracellular system influenced by 13-Val-alpha-MSH (1-13). oup.comnih.gov Activation of melanocortin receptors can stimulate MAPK signaling, which plays a role in various cellular processes including proliferation and differentiation. aging-us.com

The interaction of α-MSH with its receptors can lead to varied effects on the MAPK family members:

ERK Activation : In several cell types, α-MSH binding to its receptors, including MC1R, MC2R, MC4R, and MC5R, leads to the phosphorylation and activation of ERK1/2. nih.govmdpi.com For instance, in rodent melanocytes, the cAMP pathway activated by α-MSH subsequently activates B-RAF, MEK, and finally ERK1/2. nih.gov In adipocytes, the α-MSH/MC5R-induced ERK1/2 pathway is crucial for decreasing fatty acid re-esterification. nih.gov

JNK and p38 Inhibition : In the context of inflammation and cellular stress, α-MSH can have an inhibitory effect on other MAPK pathways. Treatment with α-MSH has been shown to attenuate the increase in the phosphorylation of p38 MAPK, leading to a decrease in TNF-α production in leukocytes. Furthermore, the MC4R agonist NDP-α-MSH was found to diminish the activation of the stress-activated kinase, JNK3, in a model of brain ischemia.

This differential regulation highlights the complexity of α-MSH signaling, where it can either activate or inhibit specific MAPK cascades depending on the cellular context and the specific receptor involved.

| MAPK Member | Receptor Implicated | Effect | Cellular Context/Model | Reference |

|---|---|---|---|---|

| ERK1/2 | MC1R, MC2R, MC4R, MC5R | Activation/Phosphorylation | Melanocytes, adipocytes, hypothalamus. | nih.gov |

| p38 MAPK | Not specified | Inhibition/Attenuation of phosphorylation | Leukocytes. | |

| JNK3 | MC4R | Inhibition/Diminished activation | Brain ischemia model. |

Structure Activity Relationship Sar and Rational Design of 13 Val Alpha Msh 1 13 Analogues

Role of Specific Amino Acid Residues in 13-Val-alpha-MSH (1-13) Function

The central tetrapeptide sequence, His-Phe-Arg-Trp (residues 6-9), is widely recognized as the core pharmacophore of α-MSH, essential for its binding to melanocortin receptors. Alterations within this sequence can dramatically impact receptor affinity and signal transduction.

Systematic alanine-scanning mutagenesis has revealed the critical role of each residue within this core sequence. For example, replacement of Phe7, Arg8, or Trp9 with alanine (B10760859) leads to a significant loss of both binding affinity and biological activity. The Met4 residue has also been identified as important for high-affinity binding. To improve stability against oxidation, Met4 is often substituted with norleucine (Nle), a modification that generally maintains or even enhances receptor affinity.

The following interactive data table summarizes the receptor binding affinities of various α-MSH analogues with single amino acid substitutions.

| Analogue | Substitution | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) |

| α-MSH | None | 0.23 | 31.5 | 900 | 7160 |

| [Nle4]-α-MSH | Met4 -> Nle | - | - | - | - |

| [D-Phe7]-α-MSH | Phe7 -> D-Phe | - | - | - | - |

| [Nle4, D-Phe7]-α-MSH | Met4 -> Nle, Phe7 -> D-Phe | 0.085 | 0.4 | 3.8 | 5.1 |

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and "-" indicates data not available.

The biological activity of α-MSH is also significantly influenced by post-translational modifications, namely N-terminal acetylation and C-terminal amidation. These modifications are crucial for the full biological potency of the native peptide.

N-terminal acetylation of the serine residue at position 1 has been shown to protect the peptide from enzymatic degradation, thereby increasing its stability and prolonging its biological activity. Studies have demonstrated that N-acetylated α-MSH is significantly more potent than its des-acetyl counterpart in stimulating melanocortin receptors. nih.govmdpi.com

Similarly, C-terminal amidation of the valine residue at position 13 enhances the biological activity of α-MSH. This modification is thought to increase the peptide's resistance to carboxypeptidases and may also play a role in its interaction with the receptor. The full biological activity of α-MSH generally requires both N-terminal acetylation and C-terminal amidation. oup.com

Development and Characterization of Synthetic Analogues

The insights gained from SAR studies have paved the way for the development of numerous synthetic analogues of 13-Val-alpha-MSH (1-13) with improved pharmacological properties. These analogues have been designed to exhibit enhanced receptor affinity and selectivity, increased stability, and prolonged duration of action.

One of the most well-characterized synthetic analogues is [Nle4, D-Phe7]-α-MSH, also known as Melanotan-I. This analogue incorporates two key substitutions: the replacement of the oxidation-prone Met4 with the more stable Nle, and the substitution of L-Phe7 with its D-enantiomer. The D-Phe7 substitution confers a conformational constraint that significantly enhances receptor binding affinity and potency at several melanocortin receptors.

Another widely studied synthetic analogue is Melanotan II, a cyclic lactam derivative of α-MSH(4-10). This smaller, cyclic structure provides increased stability and potency. Further modifications have led to the development of analogues with selectivity for specific melanocortin receptor subtypes, which is crucial for targeting specific therapeutic applications while minimizing off-target effects.

The characterization of these synthetic analogues involves a combination of in vitro and in vivo studies. In vitro assays are used to determine receptor binding affinities (Ki or IC50 values) and functional activity (e.g., cAMP stimulation). In vivo studies in animal models are then used to evaluate their efficacy, pharmacokinetics, and pharmacodynamics.

The following interactive data table provides a summary of the characteristics of some key synthetic α-MSH analogues.

| Analogue | Key Modifications | Receptor Selectivity | Notable Characteristics |

| [Nle4, D-Phe7]-α-MSH | Met4 -> Nle, Phe7 -> D-Phe | High affinity for MC1R, MC3R, MC4R, MC5R | Increased stability and potency |

| Melanotan II | Cyclic lactam of α-MSH(4-10) | Potent agonist at MC1R, MC3R, MC4R, MC5R | Increased stability and potency, smaller size |

| Bremelanotide (PT-141) | Heptapeptide analogue of Melanotan II | Primarily targets MC3R and MC4R | Investigated for sexual dysfunction |

| Setmelanotide | Octapeptide MC4R agonist | Selective for MC4R | Investigated for obesity |

Design Strategies for Enhanced Stability and Potency

Efforts to enhance the stability and potency of α-MSH analogues have led to several key design strategies. A primary approach involves amino acid substitutions to increase hydrophobicity and induce specific secondary structures, such as reverse β-turns, which are thought to be crucial for receptor interaction. nih.gov

One of the earliest and most successful modifications was the replacement of Methionine at position 4 with Norleucine (Nle) and the substitution of L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine (D-Phe). nih.gov The [Nle4, D-Phe7]-α-MSH analogue, often referred to as NDP-α-MSH, exhibited significantly increased potency and prolonged biological effects compared to the native peptide. nih.govnih.gov The D-Phe substitution is hypothesized to stabilize a reverse β-turn conformation in the core pharmacophore sequence (His-Phe-Arg-Trp), leading to improved efficacy. nih.gov

Truncation of the full-length peptide has also been a valuable strategy. Studies have shown that the C-terminal fragment α-MSH(6-13) retains candidacidal activity similar to the full-length peptide. semanticscholar.org Further investigation has identified the C-terminal tripeptide Lys-Pro-Val (KPV), or α-MSH(11-13), as the minimal sequence required for the anti-inflammatory activity of α-MSH. nih.govnih.gov These shorter fragments serve as templates for designing smaller, potentially more stable and specific therapeutic agents. semanticscholar.org To overcome the reduced efficacy of α-MSH-based peptides in standard microbiological culture media, analogues of the α-MSH(6-13) fragment have been designed by replacing uncharged and less hydrophobic residues with tryptophan and arginine to increase hydrophobicity and cationic charge. acs.org

| Analogue/Fragment | Modification Strategy | Observed Effect |

| [Nle4, D-Phe7]-α-MSH (NDP-α-MSH) | Substitution of Met4 with Nle and Phe7 with D-Phe. | Increased hydrophobicity and stabilization of a reverse β-turn, leading to superpotent and prolonged activity. nih.gov |

| α-MSH(6-13) | Truncation of the N-terminal sequence. | Retains significant antimicrobial (candidacidal) activity. semanticscholar.org |

| α-MSH(11-13) (KPV) | Truncation to the C-terminal tripeptide. | Represents the minimal sequence for anti-inflammatory effects. nih.govnih.gov |

| Ac-[Nle4,Asp5,D-Phe7,Dab10]α-MSH4-10-NH2 | Substitution and cyclization (see 5.3.2). | Reported as one of the most potent melanotropins in the Anolis lizard skin assay. nactem.ac.uk |

Cyclic and Lipidated Derivatives of 13-Val-alpha-MSH (1-13)

To overcome the inherent conformational flexibility and susceptibility to enzymatic degradation of linear peptides, cyclic and lipidated derivatives of α-MSH have been developed. These modifications aim to introduce conformational constraints, improve metabolic stability, and enhance interaction with biological membranes.

Cyclic Derivatives: Cyclization is a widely used strategy to produce more rigid structures that can mimic a specific receptor-bound conformation, thereby increasing potency and receptor selectivity. nih.gov Several methods have been employed:

Disulfide Bridges: The replacement of Met4 and Gly10 with cysteine residues allows for the formation of a disulfide bond. The resulting c[Cys4, Cys10]-α-MSH analogue was found to be superpotent, although it lacked prolonged biological activity in some assays. nih.gov Modifications to this cyclic analogue, such as changing the stereochemistry of the cysteine at position 4 to D-Cys, resulted in a small decrease in activity. researchgate.net

Lactam Bridges: Intramolecular lactam bridges have been successfully incorporated, for example, between the side chains of Aspartic acid (Asp) at position 5 and Lysine (Lys) at position 10. The analogue Ac-[Nle4, Asp5, D-Phe7, Lys10]-α-MSH4-10-NH2, a cyclic lactam with a 23-membered ring, exhibited a 90-fold higher potency than α-MSH in the lizard skin bioassay. scilit.com

Metal Coordination: Cyclic analogues have been engineered to incorporate radionuclides like Rhenium (Re) and Technetium (Tc) directly into their structure. nih.gov While an initial design, Re[(Cys4,10, D-Phe7)–α-MSH4-13], showed decreased stability and receptor affinity due to the metal's proximity to the core binding sequence, a second-generation analogue, Re[(Cys3,4,10, D-Phe7)–α-MSH3-13], demonstrated greatly improved chemical stability and bioactivity. nih.gov

Lipidated Derivatives: Lipidation, the covalent attachment of a fatty acid to the peptide backbone, is a strategy to enhance the peptide's interaction with cell membranes and improve its pharmacokinetic profile. Palmitoylation of C-terminal fragments of α-MSH has been shown to significantly boost antimicrobial efficacy. acs.org For instance, Pal-α-MSH(11-13) emerged as a highly effective antimicrobial peptide, demonstrating a remarkable enhancement in its activity against stationary phase bacteria and an improved ability to depolarize and permeabilize bacterial membranes compared to its non-lipidated counterpart. acs.org

| Derivative Type | Example | Key Structural Feature | Notable Outcome |

| Disulfide-Cyclized | c[Cys4, Cys10]-α-MSH | Covalent bond between Cys4 and Cys10 side chains. | Superpotent activity, but with limited duration in some tests. nih.gov |

| Lactam-Cyclized | Ac-[Nle4,Asp5,D-Phe7,Lys10]-α-MSH4-10-NH2 | Amide bond between Asp5 and Lys10 side chains. | Potency up to 100-fold higher than α-MSH in certain assays. scilit.com |

| Metal-Cyclized | 99mTc[(Cys3,4,10, D-Phe7)–α-MSH3-13] | Coordination of a metal ion (Technetium-99m) within the peptide structure. | Improved chemical stability and bioactivity over initial designs. nih.gov |

| Lipidated | Pal-α-MSH(11-13) | Covalent attachment of palmitic acid to the α-MSH(11-13) fragment. | Markedly enhanced bactericidal activity and membrane interaction. acs.org |

Dimerization of Active Fragments (e.g., (CKPV)2) and its Biological Implications

Dimerization of bioactive peptide fragments is another effective strategy to enhance biological activity. This approach has been successfully applied to the C-terminal tripeptide of α-MSH, Lys-Pro-Val (KPV), which is known to harbor the primary anti-inflammatory message of the parent hormone. nih.govresearchgate.net

A synthetic dimer, (CKPV)2, was created by inserting a Cys-Cys disulfide linker between two units of the KPV sequence. researchgate.net This dimeric form has demonstrated superior biological effects compared to both the full-length α-MSH (1-13) and the KPV monomer in various models. nih.gov For example, (CKPV)2 was found to be a better anti-inflammatory agent in both in vitro and in vivo models of inflammation. nih.gov It effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) by stimulated human leukocytes with a potency similar to the stable α-MSH analogue NDP-α-MSH. researchgate.net

Furthermore, the (CKPV)2 dimer exhibits broad-spectrum antimicrobial properties. It has shown excellent candidacidal effects and can reverse the inflammatory consequences of urate crystal formation in models of gout. semanticscholar.orgnih.govresearchgate.net The pleiotropic effects of this dimer, combining potent anti-inflammatory and antimicrobial actions, underscore the therapeutic potential of this design strategy. nih.gov

| Compound | Structure | Key Biological Implication |

| α-MSH(11-13) (KPV) | Monomeric tripeptide (Lys-Pro-Val) | Possesses the core anti-inflammatory and antimicrobial properties of α-MSH. nih.govresearchgate.net |

| (CKPV)2 | Dimer of KPV linked by a disulfide bridge | Enhanced anti-inflammatory and antimicrobial (candidacidal) activity compared to the monomer and full-length α-MSH. nih.govresearchgate.net |

Preclinical Research on Biological Roles of 13 Val Alpha Msh 1 13

Anti-Inflammatory and Immunomodulatory Actions in Animal Models

Preclinical studies have consistently shown that 13-Val-alpha-MSH (1-13) exerts powerful anti-inflammatory effects across a range of animal models, including those for skin inflammation, arthritis, and inflammatory bowel disease. oup.comresearchgate.net These effects are mediated through both central and peripheral pathways, highlighting its complex mechanism of action. oup.comnih.gov

A primary mechanism of 13-Val-alpha-MSH (1-13)'s anti-inflammatory activity is its ability to suppress the production of key pro-inflammatory cytokines. researchgate.net In various experimental models, the peptide has been shown to inhibit the synthesis and release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). researchgate.netnih.govplos.org For instance, in murine microglial cell cultures stimulated with inflammatory agents, 13-Val-alpha-MSH (1-13) significantly inhibited the production of TNF-α and IL-6. nih.gov This down-regulation of pro-inflammatory cytokines is a critical factor in its ability to ameliorate inflammatory conditions. mdpi.com The peptide often achieves this by inhibiting the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor for pro-inflammatory gene expression. nih.govresearchgate.net

Table 1: Effect of 13-Val-alpha-MSH (1-13) on Pro-inflammatory Cytokine Production in Preclinical Models

| Cytokine | Model System | Observed Effect | Reference |

| TNF-α | Murine Microglial Cells | Inhibition of release | nih.govnih.gov |

| IL-1β | Animal Models of Inflammation | Suppression of expression | plos.org |

| IL-6 | Murine Microglial Cells | Inhibition of production | nih.gov |

| IFN-γ | Antigen-Stimulated T-Cells | Suppression of production | plos.org |

13-Val-alpha-MSH (1-13) has been demonstrated to inhibit the migration and infiltration of immune cells, such as neutrophils and other leukocytes, to sites of inflammation. mdpi.comdergipark.org.trnih.gov This effect is crucial in the early stages of an inflammatory response. The peptide can inhibit chemotaxis, the process by which immune cells are attracted to an inflamed area. For example, it has been shown to inhibit human neutrophil migration in response to chemotactic gradients. dergipark.org.trnih.gov By reducing the accumulation of inflammatory cells at the site of injury or infection, 13-Val-alpha-MSH (1-13) helps to limit tissue damage. mdpi.com

The immunomodulatory actions of 13-Val-alpha-MSH (1-13) extend to the adaptive immune system, particularly T-lymphocytes. Research indicates that the peptide can suppress antigen-stimulated T-cell proliferation. oup.comnih.gov It can also modulate T-cell activity by influencing cytokine production, such as suppressing IFN-γ. plos.org Furthermore, there is evidence that α-MSH can promote the development of regulatory T-cells, which are critical for maintaining immune tolerance and preventing excessive immune responses. mdpi.com This modulation of T-cell function contributes to its ability to induce hapten-specific tolerance in models of contact hypersensitivity. researchgate.net

Macrophages play a dual role in inflammation, capable of both promoting and resolving it. 13-Val-alpha-MSH (1-13) influences macrophage function, pushing them towards an anti-inflammatory and pro-resolving phenotype. frontiersin.org It can inhibit the production of pro-inflammatory mediators by activated macrophages. nih.gov Furthermore, recent studies have highlighted the role of melanocortin peptides in enhancing efferocytosis, the process by which macrophages clear apoptotic (dying) cells. frontiersin.org Efficient efferocytosis is essential for the resolution of inflammation and the prevention of secondary necrosis, which can release pro-inflammatory cellular contents. nih.govfrontiersin.org An analog of α-MSH was shown to augment the phagocytosis of apoptotic neutrophils by macrophages. frontiersin.org

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. 13-Val-alpha-MSH (1-13) has been consistently shown to inhibit the production of NO in various cell types, including microglia and macrophages. nih.govnih.govmdpi.com In stimulated murine microglial cells, the peptide significantly inhibited the release of NO. nih.govnih.gov This inhibition is often linked to the suppression of iNOS expression. mdpi.comsemanticscholar.org By reducing NO levels, 13-Val-alpha-MSH (1-13) can mitigate vasodilation, edema, and cellular damage associated with inflammation. dergipark.org.tr

Table 2: Summary of Preclinical Anti-Inflammatory and Immunomodulatory Effects of 13-Val-alpha-MSH (1-13)

| Biological Action | Key Findings | References |

| Cytokine Regulation | Inhibits TNF-α, IL-1β, IL-6, IFN-γ; Induces IL-10. | researchgate.netnih.govplos.org |

| Cell Migration | Inhibits neutrophil and leukocyte infiltration. | mdpi.comdergipark.org.trnih.gov |

| T-Cell Modulation | Suppresses proliferation and IFN-γ production; may promote regulatory T-cells. | oup.complos.orgmdpi.com |

| Macrophage Function | Promotes anti-inflammatory phenotype; enhances efferocytosis. | nih.govfrontiersin.org |

| NO Production | Inhibits nitric oxide synthesis and iNOS expression. | nih.govnih.govmdpi.com |

Protection Against Oxidative Stress

Alpha-melanocyte-stimulating hormone (α-MSH) has demonstrated significant antioxidant effects in preclinical research. nih.gov Studies in human melanocytes have revealed that α-MSH reduces oxidative stress and enhances the repair of DNA damage. nih.gov The activation of the melanocortin 1 receptor (MC1R) by α-MSH initiates a signaling cascade that leads to the stabilization and activation of the p53 protein, a critical sensor of DNA damage. nih.gov This process is mediated through the cAMP/PKA pathway and the activation of other kinases. nih.gov Consequently, α-MSH increases the levels of enzymes essential for the base excision repair pathway, which handles oxidative DNA damage. nih.gov Inhibiting p53 has been shown to abolish these protective effects of α-MSH and lead to increased oxidative stress. nih.gov

In animal models of diabetes, a condition associated with significant oxidative stress, α-MSH has also shown protective effects. Research in a rat model of early-stage diabetes found that α-MSH treatment normalized levels of reactive oxygen species (ROS) and hydrogen peroxide in the retina. plos.org It also restored the total antioxidant capacity in the retinal tissue of these animals. plos.org These findings suggest that α-MSH can counteract the pathological increase in oxidative stress in disease states. plos.org

Direct Antimicrobial Activity

The peptide α-MSH (1-13) and its fragments have been identified as having direct antimicrobial properties against a range of significant human pathogens. nih.govnih.gov This activity is a component of the innate host defense system. nih.gov Research has demonstrated that the C-terminal region of α-MSH, particularly the sequence Lys-Pro-Val (KPV), is crucial for its antimicrobial effects. nih.govnih.gov The full peptide and its C-terminal fragments have shown rapid, potent antimicrobial action against both bacteria and fungi. nih.govjnu.ac.inresearchgate.net

Preclinical studies have established the efficacy of α-MSH and its C-terminal fragments against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govjnu.ac.in The full-length peptide, α-MSH (1-13), and its C-terminal fragments, such as α-MSH (6-13) and the tripeptide α-MSH (11-13), exhibit substantial antimicrobial activity against S. aureus at concentrations ranging from nanomolar to micromolar. nih.gov In one study, these peptides efficiently killed over 90% of both methicillin-sensitive S. aureus (MSSA) and MRSA cells at micromolar concentrations. nih.gov The activity of these peptides was not diminished by the presence of salts or divalent cations like Ca2+ and Mg2+. nih.gov

| Peptide | Target Pathogen | Observed Effect | Effective Concentration Range | Source |

|---|---|---|---|---|

| α-MSH (1-13) | MSSA & MRSA | Substantial antimicrobial activity, >90% killing | Nanomolar to Micromolar | nih.gov |

| α-MSH (6-13) | MSSA & MRSA | Efficacy comparable to full-length α-MSH, >90% killing | Nanomolar to Micromolar | nih.gov |

| α-MSH (11-13) | MSSA & MRSA | Efficacy comparable to full-length α-MSH, >90% killing | Nanomolar to Micromolar | nih.gov |

| Pal-α-MSH(11-13) | MSSA & MRSA (including biofilms) | Highly effective in inhibiting biofilm formation | Not Specified | researchgate.net |

Alpha-MSH and its related peptides have demonstrated significant antimicrobial activity against the fungal pathogen Candida albicans. nih.govnih.gov Both the full-length α-MSH (1-13) and its C-terminal tripeptide (KPV) can reduce the viability and inhibit the germ tube formation of C. albicans. nih.govsemanticscholar.org This antifungal effect occurs across a broad range of concentrations, including physiological (picomolar) levels. nih.gov Structure-activity relationship studies have been conducted to enhance this candidacidal activity, focusing on the α-MSH (6-13) fragment, which contains both the core melanocortin receptor binding sequence (His-Phe-Arg-Trp) and the antimicrobial C-terminal sequence (Lys-Pro-Val). nih.govacs.org These efforts have led to the discovery of synthetic analogues with greater candidacidal potency than the native α-MSH peptide. nih.govacs.org

| Peptide | Target Pathogen | Observed Effect | Source |

|---|---|---|---|

| α-MSH (1-13) | Candida albicans | Reduced viability and germ tube formation. | nih.govsemanticscholar.org |

| α-MSH (11-13) (KPV) | Candida albicans | Reduced viability and germ tube formation. | nih.govsemanticscholar.org |

| α-MSH (6-13) | Candida albicans | Showed candidacidal activity similar to the full-length peptide. | semanticscholar.org |

| [d-Nal-7,Phe-12]-α-MSH (6-13) | Candida albicans | Demonstrated greater candidacidal activity than α-MSH. | nih.govnih.gov |

The mechanisms by which α-MSH peptides exert their antimicrobial effects appear to differ between bacterial and fungal pathogens. nih.gov

Against S. aureus, the bactericidal action involves direct damage to the bacterial cell membrane. nih.gov Studies have shown that α-MSH and its active C-terminal fragments cause membrane depolarization, which is followed by permeabilization of the cell membrane. nih.gov This leads to lysis of the bacterial cells. nih.gov Electron microscopy has confirmed remarkable morphological and ultrastructural changes on the surface of S. aureus after exposure to these peptides. nih.gov

In contrast, the candidacidal activity of α-MSH against C. albicans is proposed to be mediated through a different, receptor-mediated mechanism. semanticscholar.org This mechanism is distinct from many other natural antimicrobial peptides. semanticscholar.org α-MSH has been shown to increase the production of cyclic adenosine (B11128) monophosphate (cAMP) within C. albicans cells. nih.govsemanticscholar.org The use of an adenylyl cyclase inhibitor was found to partially reverse the killing activity of the peptide, supporting the role of the cAMP pathway. nih.govsemanticscholar.org This suggests that α-MSH interferes with the yeast's own essential cAMP signaling pathways, mimicking the peptide's action in mammalian cells where it binds to G-protein-coupled receptors. semanticscholar.org

Neuroprotective Effects in Experimental Models

Alpha-MSH and its analogues have demonstrated neuroprotective properties in various experimental models of central nervous system (CNS) disorders, including traumatic brain injury (TBI) and cerebral ischemia. researchgate.netresearchgate.net The peptide's anti-inflammatory and anti-apoptotic effects are believed to contribute significantly to this neuroprotection. researchgate.net

In a mouse model of controlled cortical impact, a form of experimental TBI, a single administration of the α-MSH C-terminal tripeptide, α-MSH (11-13), was shown to be neuroprotective. plos.org The treatment resulted in a considerably smaller secondary brain lesion volume compared to the vehicle-treated group. plos.org

| Experimental Model | Peptide Administered | Observed Neuroprotective Effect | Proposed Mechanism | Source |

|---|---|---|---|---|

| Controlled Cortical Impact (CCI) in mice | α-MSH (11-13) (KPV) | Significantly smaller secondary brain lesion volume (-24%) | Reduced neuronal apoptosis (decreased cleaved caspase-3) | plos.orgnih.gov |

| Controlled Cortical Impact (CCI) in mice | α-MSH (11-13) (KPV) | Reduced activation of microglia | Modulation of inflammation | plos.orgnih.gov |

Modulation of Microglial Activation and Neuroinflammation

13-Val-alpha-MSH (1-13), also known as alpha-melanocyte-stimulating hormone (α-MSH), demonstrates significant immunomodulatory properties within the central nervous system (CNS), primarily through its ability to control microglial activation. nih.govconicet.gov.ar Microglia, the resident immune cells of the brain, are key mediators of neuroinflammation, a process implicated in various neurodegenerative diseases. nih.govbiorxiv.org Preclinical studies have shown that α-MSH can potently inhibit the production of pro-inflammatory cytokines and other inflammatory agents by activated microglia. nih.govconicet.gov.ar

In a murine microglial cell line (N9) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), α-MSH (1-13) inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in a concentration-dependent manner. nih.govconicet.gov.ar This inhibitory action is believed to be mediated by an increase in intracellular cyclic AMP (cAMP). nih.govresearchgate.net Further research has indicated that activated microglial cells themselves release α-MSH, suggesting an autocrine loop where the peptide acts to self-regulate the inflammatory response. conicet.gov.arbiorxiv.org When this endogenous α-MSH is neutralized, the production of TNF-α, IL-6, and NO by activated microglia is enhanced, reinforcing the role of α-MSH as a crucial anti-inflammatory mediator in the CNS. nih.gov

The table below summarizes the inhibitory effects of α-MSH on pro-inflammatory mediators produced by activated microglia.

| Mediator | Effect of α-MSH (1-13) | Proposed Mechanism | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Increased intracellular cAMP | nih.govconicet.gov.ar |

| Interleukin-6 (IL-6) | Inhibition | Increased intracellular cAMP | nih.govconicet.gov.ar |

| Nitric Oxide (NO) | Inhibition | Increased intracellular cAMP | nih.govconicet.gov.ar |

Engagement of Descending Neurogenic Anti-inflammatory Pathways

The anti-inflammatory effects of 13-Val-alpha-MSH (1-13) are not restricted to local actions within the CNS. The peptide can also exert its influence on peripheral inflammation through the activation of descending neural pathways. nih.govoup.comnih.gov Studies have demonstrated that α-MSH administered centrally, via intracerebroventricular injection, can effectively reduce inflammation in peripheral sites, such as the skin. nih.govdergipark.org.tr

This central anti-inflammatory action requires intact descending neuronal pathways. nih.govdergipark.org.tr In experiments where the spinal cord of mice was transected, the anti-inflammatory effect of centrally administered α-MSH on paw inflammation was prevented. nih.gov This indicates that the signal originates in the brain and travels down the spinal cord to modulate the peripheral inflammatory response. The mechanism appears to involve the autonomic nervous system, specifically β-adrenergic signaling. The anti-inflammatory effect of central α-MSH was inhibited by the systemic administration of a non-specific β-adrenergic receptor blocker, propranolol, and a specific β2-adrenergic receptor antagonist. nih.gov This suggests that α-MSH receptors in the brain orchestrate a neurogenic anti-inflammatory response that is ultimately mediated by adrenaline/noradrenaline acting on β2-adrenergic receptors in the periphery. nih.govnih.gov

Metabolic Regulation in Preclinical Studies

Influence on Food Intake and Energy Homeostasis in Rodent Models

13-Val-alpha-MSH (1-13) is a critical neuropeptide in the regulation of energy metabolism and food intake. nih.govresearchgate.net Acting as an anorexigenic neuromodulator in the hypothalamus, it plays a key role in suppressing appetite. nih.govnih.gov The in vivo activity of α-MSH is tightly regulated and short-lived due to rapid inactivation by the enzyme prolylcarboxypeptidase (PRCP). nih.govresearchgate.netnih.gov PRCP cleaves the C-terminal amino acid of α-MSH (1-13) to produce α-MSH (1-12), which is neuroactively inert. nih.govnih.gov

Studies in rodent models have provided significant insight into this regulatory pathway. Mice lacking the PRCP gene (Prcp-null mice) exhibit elevated hypothalamic levels of α-MSH (1-13). nih.govnih.gov Consequently, these mice are leaner and shorter than their wild-type counterparts on a standard diet and show resistance to obesity induced by a high-fat diet. nih.gov Furthermore, the inhibition of PRCP activity through small molecule inhibitors, administered either peripherally or centrally, leads to a decrease in food intake in both wild-type and genetically obese mice. nih.govnih.gov These findings underscore the importance of the PRCP-mediated degradation of α-MSH as a crucial component in controlling energy balance and body weight. nih.gov

The following table presents key findings from studies on Prcp-null mice compared to wild-type controls.

| Phenotype | Wild-Type Mice | Prcp-null Mice | Reference |

| Hypothalamic α-MSH (1-13) Levels | Normal | Elevated | nih.govnih.gov |

| Body Weight (High-Fat Diet) | Obese | Resistant to Obesity | nih.govresearchgate.net |

| Food Intake (High-Fat Diet) | Normal | Significantly Less | researchgate.net |

| Body Fat Percentage (High-Fat Diet) | 39.4% ± 0.9% | 36.3% ± 0.6% | researchgate.net |

Receptor-Specific Effects (MC3R, MC4R) in Hypothalamic Pathways

The anorexigenic effects of 13-Val-alpha-MSH (1-13) are mediated through its interaction with specific melanocortin receptors (MC-R) located in the hypothalamus. nih.govbioscientifica.com The two primary receptor subtypes involved in the regulation of food intake and energy homeostasis are the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R). nih.govfrontiersin.org α-MSH binds to and activates these receptors on target neurons, initiating signaling cascades that ultimately lead to a reduction in food intake. nih.govresearchgate.net

The MC4R, in particular, has been identified as a pivotal regulator of energy balance. bioscientifica.comrhythmtx.com Genetic disruption of the Mc4r gene in mice results in a phenotype characterized by early-onset obesity, hyperphagia (excessive eating), increased linear growth, and hyperinsulinemia, mirroring the effects of impaired α-MSH signaling. bioscientifica.com The tonic release of α-MSH from proopiomelanocortin (POMC) neurons is thought to provide a constant inhibitory signal on feeding through MC4R activation. bioscientifica.com Synthetic MC3R/MC4R agonists, such as Melanotan II (MTII), effectively inhibit food intake in various rodent models, while antagonists like SHU9119 block these effects and can increase food intake when administered alone. researchgate.netbioscientifica.com This demonstrates the competitive nature of ligand binding at these receptors and solidifies the role of the α-MSH/MC4R pathway as a fundamental mechanism for controlling appetite and body weight. bioscientifica.comfrontiersin.org

Impact on Fatty Acid Oxidation (FAO) in Muscle Cells

Beyond its central effects on appetite, 13-Val-alpha-MSH (1-13) also exerts peripheral effects on energy metabolism, specifically by influencing fatty acid oxidation (FAO) in skeletal muscle. nih.gov In vitro studies using muscle cells have shown that α-MSH treatment increases carnitine palmitoyltransferase-1 activity and stimulates FAO in a dose-dependent manner. nih.gov

Interestingly, the receptor mediating this effect appears to be the melanocortin-5 receptor (MC5R), rather than the MC3R or MC4R which are central to appetite regulation. nih.govmdpi.com While a potent MC3R/MC4R agonist showed limited effect on FAO, the compound SHU9119, which antagonizes MC3R/MC4R but has agonistic activity at MC1R and MC5R, enhanced the effect of α-MSH on FAO. nih.gov The use of small interfering RNA (siRNA) to suppress MC5R expression effectively blocked the α-MSH-induced increase in FAO. nih.gov The signaling pathway involves the activation of cAMP and protein kinase A (PKA), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK), which in turn suppresses acetyl-CoA carboxylase activity, a key step in promoting fatty acid oxidation. nih.gov

Roles in Tissue Repair and Remodeling

Preclinical evidence suggests that 13-Val-alpha-MSH (1-13) plays a role in tissue repair and remodeling, particularly in the context of chronic inflammation and fibrosis. nih.gov Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, can lead to organ dysfunction. α-MSH has demonstrated anti-fibrotic properties in various models. nih.gov

In a model of hepatic cirrhosis induced by chronic administration of thioacetamide, α-MSH gene therapy was shown to reverse established cirrhosis. nih.gov This effect was associated with a modification of ECM metabolism, specifically by increasing the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade ECM, and decreasing their tissue inhibitors (TIMPs). nih.gov Treated animals showed a significant reduction in hepatic ECM collagen content compared to the control group. nih.gov For example, the collagen content in treated animals was 32.2 ± 6.2 µg/mg, whereas it was 71.6 ± 10.0 µg/mg in the control group. nih.gov These findings suggest that α-MSH can promote tissue remodeling and the resolution of fibrosis, highlighting its therapeutic potential in fibrotic diseases. nih.gov More recently, α-MSH has also been found to protect against pathological cardiac remodeling by activating MC5R in cardiomyocytes. nih.gov

Anti-fibrotic Properties in Experimental Systems

Alpha-melanocyte-stimulating hormone (α-MSH) has demonstrated significant anti-fibrotic effects in various preclinical models. These properties are primarily mediated through its interaction with melanocortin receptors, leading to the modulation of inflammatory and fibrotic pathways.

In experimental models of scleroderma, α-MSH administration has been shown to inhibit the expression of type I and type III collagens induced by bleomycin, a substance commonly used to induce fibrosis in research settings. nih.gov This effect is dependent on the cAMP signaling pathway. frontiersin.org Studies using mice with defective α-MSH and melanocortin 1 receptor (MC1R) signaling have shown increased cutaneous collagen type I mRNA levels, further highlighting the importance of this pathway in regulating fibrosis. nih.gov

Research on human dermal fibroblasts has revealed that α-MSH can reduce the extracellular levels of procollagens I, III, and V by as much as 70%. nih.gov It also effectively counteracts the stimulatory effects of transforming growth factor-beta 1 (TGF-β1) on extracellular matrix (ECM) collagen levels, with the most pronounced effects on collagens I and III. nih.gov

In the context of liver fibrosis, gene therapy with an α-MSH expression vector in animal models has been shown to markedly reverse CCl4-induced fibrosis. nih.gov This was evidenced by a significant reduction in liver collagen content compared to untreated animals. nih.gov Furthermore, α-MSH gene therapy significantly attenuated the overexpression of pro-fibrotic and pro-inflammatory markers such as TGF-β1, collagen 1, fibronectin, TNF-α, ICAM-1, and VCAM-1. nih.gov

In models of pulmonary fibrosis, an analog of α-MSH was found to reduce the mRNA expression of type I and III procollagen (B1174764) and the production of hydroxyproline (B1673980) in bleomycin-treated mice. frontiersin.orgfrontiersin.org This was accompanied by a significant reduction in the lung production of inflammatory mediators like TNF-α, IL-6, and TGF-β1. frontiersin.orgfrontiersin.org

Table 1: Summary of Anti-fibrotic Effects of α-MSH in Preclinical Models

| Model System | Key Findings | Reference |

| Bleomycin-induced scleroderma (mice) | Inhibited expression of type I and III collagens. | nih.gov |

| Human dermal fibroblasts | Reduced extracellular levels of procollagens I, III, and V by 70%; reversed TGF-β1 effects. | nih.gov |

| CCl4-induced liver fibrosis (animal model) | Reversed fibrosis; reduced collagen content; attenuated pro-fibrotic and pro-inflammatory gene expression. | nih.gov |

| Bleomycin-induced pulmonary fibrosis (mice) | Reduced mRNA of type I and III procollagen; decreased hydroxyproline production; lowered inflammatory cytokine levels. | frontiersin.orgfrontiersin.org |

Influence on Angiogenesis and Extracellular Matrix Dynamics

Preclinical research indicates that α-MSH can modulate angiogenesis, the formation of new blood vessels, and the dynamics of the extracellular matrix (ECM).

In the context of corneal health, where avascularity is crucial, α-MSH has been identified as an anti-angiogenic factor. arvojournals.org Sensory neurons in the trigeminal ganglion and cornea express α-MSH, which plays a role in directly inhibiting corneal angiogenesis. arvojournals.org In vitro studies have shown that α-MSH can reduce the proliferation, migration, and tube formation of vascular endothelial cells. arvojournals.org In vivo, administration of α-MSH has been shown to reduce suture-induced corneal angiogenesis. arvojournals.org

Regarding the extracellular matrix, α-MSH has been shown to influence the expression of matrix metalloproteinases (MMPs), enzymes that are critical for ECM remodeling. In human chondrocytes stimulated with pro-inflammatory cytokines like IL-1β or TNF-α, α-MSH significantly inhibited the gene expression and secretion of MMP-3. nih.gov While it did not affect the release of MMP-13, it did decrease its gene expression in TNF-α-stimulated cells. nih.gov This suggests a role for α-MSH in protecting cartilage from degradation by modulating the balance of ECM components. nih.gov

Furthermore, α-MSH has been shown to suppress the expression of adhesion molecules that are important for cell-matrix interactions and inflammatory cell recruitment. It can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) in murine mast cells and vascular cell adhesion molecule-1 (VCAM-1) and E-selectin in endothelial cells. nih.gov

Table 2: Effects of α-MSH on Angiogenesis and Extracellular Matrix

| Process | Model System | Key Findings | Reference |

| Angiogenesis | Corneal angiogenesis model (in vivo & in vitro) | Inhibited vascular endothelial cell proliferation, migration, and tube formation; reduced corneal neovascularization. | arvojournals.org |

| Extracellular Matrix Dynamics | Human chondrocytes | Inhibited IL-1β and TNF-α-induced MMP-3 gene expression and secretion; decreased TNF-α-induced MMP-13 gene expression. | nih.gov |

| Adhesion Molecule Expression | Murine mast cells and endothelial cells | Suppressed expression of ICAM-1, VCAM-1, and E-selectin. | nih.gov |

Other Investigated Biological Activities in Preclinical Contexts

Antipyretic Effects

Alpha-MSH (1-13) is recognized for its potent antipyretic (fever-reducing) properties, which have been observed in various animal models. nih.govoup.com This effect is mediated through central mechanisms, likely involving melanocortin receptors (MC-3R and MC-4R) in the hypothalamus. oup.com

Studies in rabbits with fever induced by interleukin-1 have demonstrated that central administration of α-MSH (1-13) effectively reduces body temperature. nih.gov The full 1-13 amino acid sequence of α-MSH appears to be essential for its maximum antipyretic potency, as fragments of the molecule, while still active, are less effective. nih.gov The antipyretic message sequence is thought to reside in the C-terminal portion of the peptide. nih.gov The fever-reducing effects of α-MSH have been confirmed in several rodent models. oup.com

Suppression of Apoptosis in Non-Neuronal Cells

Preclinical studies have indicated that α-MSH possesses anti-apoptotic (cell death-suppressing) capabilities in various non-neuronal cell types. This protective effect is often linked to the modulation of key apoptotic regulatory proteins.

In rat astrocytes, α-MSH, acting via the MC4R, has been shown to prevent apoptosis induced by inflammatory stimuli. conicet.gov.ar It achieves this by blocking the increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic propensity, and by directly increasing the levels of the anti-apoptotic protein Bcl-2. conicet.gov.ar This suggests that α-MSH can help preserve astroglial function during inflammatory conditions, which is crucial for neuron survival. conicet.gov.ar

The anti-apoptotic action of α-MSH has also been observed in other cell types, where it has been shown to modulate Bcl-2 protein levels, thereby exerting a protective effect. conicet.gov.ar

Table 3: Summary of Other Preclinical Biological Activities of α-MSH

| Biological Activity | Model System | Key Findings | Reference |

| Antipyretic Effects | Rabbit (Interleukin-1 induced fever) | Central administration of α-MSH (1-13) reduced fever in a dose-related manner. | nih.gov |

| Suppression of Apoptosis | Rat astrocytes | Prevented apoptosis by blocking the increase of the Bax/Bcl-2 ratio and increasing Bcl-2 levels. | conicet.gov.ar |

Advanced Research Methodologies for 13 Val Alpha Msh 1 13 Studies

In Vitro Cellular and Molecular Assays

In vitro studies are fundamental for dissecting the molecular mechanisms of 13-Val-alpha-MSH (1-13) action at the cellular level. These assays allow for controlled examination of receptor binding, signal transduction, and downstream cellular responses.

A variety of cell culture models are utilized to study the interaction of α-MSH analogs with their cognate melanocortin receptors (MCRs). The choice of cell line is critical and often depends on the specific receptor subtype being investigated.

Receptor Expression Systems: Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells are widely used for their high transfection efficiency and low endogenous MCR expression. nih.govplos.orgnih.gov These cells can be transiently or stably transfected to express a specific MCR subtype (e.g., MC1R, MC3R, MC4R, MC5R), creating a clean system to study ligand binding and signaling for a single receptor type. nih.govnih.govnih.gov

Melanoma Cell Lines: Cell lines derived from melanoma, such as B16-F1 and B16-G4F, are also employed, particularly for studies related to pigmentation and MC1R signaling. nih.gov These cells endogenously express MCRs, providing a more physiologically relevant context for certain investigations.

Binding and Signaling Assays:

Radioligand Binding Assays: Competitive binding assays using radiolabeled α-MSH analogs (e.g., ¹²⁵I-NDP-α-MSH) are a standard method to determine the binding affinity (Ki) of unlabeled ligands like 13-Val-alpha-MSH (1-13) to specific MCRs expressed in cultured cells. nih.gov

cAMP Accumulation Assays: Since MCRs are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway, measuring the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a key method to quantify receptor activation. creative-biolabs.comnih.gov Techniques for this include radioimmunoassays and more modern methods like Fluorescence Resonance Energy Transfer (FRET)-based biosensors. nih.govyoutube.com

Reporter Gene Assays: These assays involve co-transfecting cells with the MCR of interest and a reporter gene (e.g., luciferase or alkaline phosphatase) linked to a cAMP response element (CRE). Agonist binding to the receptor leads to cAMP production and subsequent expression of the reporter protein, which can be easily quantified. caymanchem.com

| Cell Line | Primary Use | Common Assays | Key Measurement |

|---|---|---|---|

| HEK293 | Heterologous expression of MCR subtypes | Radioligand Binding, cAMP Accumulation, Reporter Gene | Binding Affinity (Ki), Agonist Potency (EC50) |

| CHO | Heterologous expression of MCR subtypes | cAMP Accumulation, Calcium Flux | Signal Transduction Pathway Activation |

| B16 Melanoma | Endogenous MC1R signaling studies | Tyrosinase Activity, Melanin (B1238610) Production | Pigmentary Response, Downstream Effects |

To understand the impact of 13-Val-alpha-MSH (1-13) on cellular function, researchers quantify changes in gene and protein expression.

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure changes in the messenger RNA (mRNA) levels of specific genes following peptide treatment. nih.gov This can include the MCRs themselves or downstream target genes involved in inflammation (e.g., TNF-α, IL-6) or melanogenesis (e.g., tyrosinase). plos.orgmdpi.com For a broader, unbiased view of genetic changes, RNA sequencing (RNA-Seq) can be employed to analyze the entire transcriptome. mdpi.com

Protein Quantification:

Western Blotting: This technique allows for the detection and relative quantification of specific proteins. For instance, researchers can measure the levels of signaling proteins or enzymes like tyrosinase, microphthalmia-associated transcription factor (MITF), and tyrosinase-related proteins (TRP1, TRP2) in cell lysates after exposure to α-MSH analogs. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used to quantify secreted proteins, such as cytokines (e.g., IL-10), in the cell culture medium, providing insight into the anti-inflammatory effects of the peptide. mdpi.com

Total Protein Quantification: Assays like the Bradford, Lowry, or Bicinchoninic acid (BCA) assay are routinely used to determine the total protein concentration in a sample, which is necessary for normalizing the results from other protein analysis techniques. arvysproteins.comabyntek.com

In Vivo Animal Models for Functional Evaluation

In vivo studies are crucial for evaluating the physiological effects of 13-Val-alpha-MSH (1-13) in a complex, living system. These models help to establish the functional relevance of the findings from in vitro assays.

Rodent models are extensively used to confirm the potent anti-inflammatory and neuroprotective properties of α-MSH and its derivatives. nih.gov

Inflammatory Models: The efficacy of α-MSH analogs has been demonstrated in a wide range of induced inflammatory conditions in mice and rats. These include models of skin inflammation (contact dermatitis), inflammatory bowel disease, rheumatoid arthritis, and bleomycin-induced lung fibrosis. nih.govmdpi.comnih.gov In these models, treatment with α-MSH peptides typically reduces inflammatory cell infiltration and suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.com

Neurological Models: In the context of neurological disorders, α-MSH peptides have been tested in models such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and traumatic brain injury (TBI). plos.orgmdpi.com Studies in these models have shown that α-MSH analogs can reduce central nervous system inflammation, decrease demyelination, and limit neuronal apoptosis. plos.orgmdpi.com The anorexigenic (appetite-suppressing) effects of α-MSH are studied in genetic models of obesity and by observing food intake following central administration. nih.govjci.org

| Disorder Category | Specific Model | Species | Key Findings with α-MSH Analogs |

|---|---|---|---|

| Inflammation | Bleomycin-induced Lung Fibrosis | Mouse | Reduced fibrosis, decreased pro-collagen mRNA, inhibited inflammatory cell migration. mdpi.com |

| Inflammation | Experimental Arthritis | Mouse/Rat | Reduced disease severity, synovitis, and paw swelling. nih.gov |

| Neurological | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Reduced clinical signs, decreased CNS inflammation and demyelination. mdpi.com |

| Neurological | Traumatic Brain Injury (TBI) | Mouse | Reduced lesion volume, decreased microglial activation, and reduced neuronal apoptosis. plos.org |

Comparative studies across different species provide valuable insights into the evolutionary conservation and divergence of the melanocortin system. Research on various vertebrate pigment cells has revealed significant interspecies diversity in the structure and pharmacology of MC1R. nih.gov For example, the effects of α-MSH antagonists can differ substantially between amphibians (e.g., Rana pipiens) and reptiles (e.g., Anolis carolinensis), highlighting the relevance of the specific receptor environment. nih.govnih.gov These comparative analyses help to understand the structure-activity relationships of peptides like 13-Val-alpha-MSH (1-13) and inform the design of more selective analogs. nih.gov

Synthetic Chemistry and Peptide Modification Techniques

The development of analogs like 13-Val-alpha-MSH (1-13) relies on advanced synthetic chemistry and peptide modification strategies aimed at improving potency, stability, and receptor selectivity.

Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is the cornerstone technique for producing α-MSH analogs. nih.gov This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Structural Modifications for Enhanced Properties:

Amino Acid Substitution: A key strategy to enhance biological activity and stability involves substituting specific amino acids. The replacement of L-phenylalanine at position 7 with its D-isomer (D-Phe) is a common modification that creates a reverse β-turn conformation, increasing potency. nih.gov Similarly, replacing the easily oxidized methionine at position 4 with norleucine (Nle) improves the peptide's metabolic stability. nih.govmdpi.com

Cyclization: Constraining the peptide's structure through cyclization can significantly improve receptor affinity and selectivity. nih.gov This can be achieved by forming a disulfide bond between two cysteine residues or through the coordination of a metal ion, such as rhenium or technetium, which can also serve as a radiolabel for imaging purposes. nih.gov

Truncation and Derivatization: Researchers have developed smaller, active fragments of α-MSH. The C-terminal tripeptide Lys-Pro-Val (α-MSH 11-13) retains significant anti-inflammatory activity. plos.orgnih.gov Further modifications, such as adding N-terminal capping groups (e.g., 4-phenylbutyryl) or altering the C-terminus, can yield highly potent tri- or tetrapeptide analogs. researchgate.net

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing 13-Val-alpha-MSH (1-13) and its analogs. This method allows for the efficient and controlled assembly of amino acids in a specific sequence.

Key Principles of SPPS: